molecular formula C20H20N4O3 B7698568 N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline

N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7698568
M. Wt: 364.4 g/mol
InChI Key: BOPXGLBEBJIZJR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as CP-ONPA, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the family of oxadiazole derivatives, which have been shown to possess a broad range of biological activities.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves its selective binding to the active site of protein tyrosine kinases. Upon binding, this compound undergoes a conformational change that allows it to emit a fluorescent signal upon phosphorylation. This property has been used to develop various assays for the detection of protein tyrosine kinase activity.
Biochemical and Physiological Effects:
This compound has been shown to selectively bind to protein tyrosine kinases and emit a fluorescent signal upon phosphorylation. This property has been used to investigate the role of protein tyrosine kinases in various biological processes, such as cell signaling and cancer development. This compound has also been shown to have minimal cytotoxicity, making it a useful tool for studying protein tyrosine kinase activity in live cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline as a fluorescent probe for protein tyrosine kinase activity is its high selectivity and sensitivity. This compound has been shown to selectively bind to the active site of protein tyrosine kinases and emit a fluorescent signal upon phosphorylation, making it a useful tool for studying protein tyrosine kinase activity in vitro and in live cells. However, one of the limitations of using this compound is its relatively low photostability, which can limit its use in long-term imaging experiments.

Future Directions

There are several future directions for the use of N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in scientific research. One potential direction is the development of new assays for the detection of protein tyrosine kinase activity using this compound. Another potential direction is the modification of this compound to improve its photostability and reduce its cytotoxicity. Additionally, this compound could be used to investigate the role of protein tyrosine kinases in various disease states, such as cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that starts with the reaction of cyclopentanone with ethyl nitrite to form the corresponding diazo compound. The diazo compound is then reacted with p-tolyl hydrazine and acetic anhydride to give the intermediate 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 4-aminoacetophenone to form the final product, this compound.

Scientific Research Applications

N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a fluorescent probe for the detection of protein tyrosine kinase activity. It has been shown to selectively bind to the active site of protein tyrosine kinases and emit a fluorescent signal upon phosphorylation. This property has been used to investigate the role of protein tyrosine kinases in various biological processes, such as cell signaling and cancer development.

properties

IUPAC Name

N-cyclopentyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-6-8-14(9-7-13)19-22-20(27-23-19)15-10-11-17(18(12-15)24(25)26)21-16-4-2-3-5-16/h6-12,16,21H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPXGLBEBJIZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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